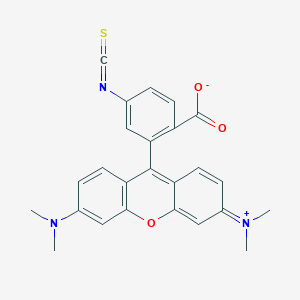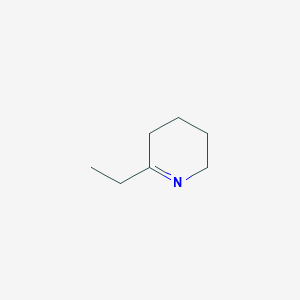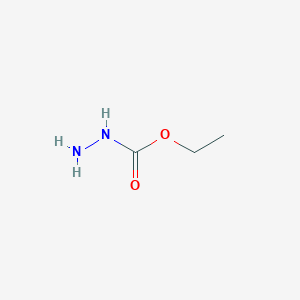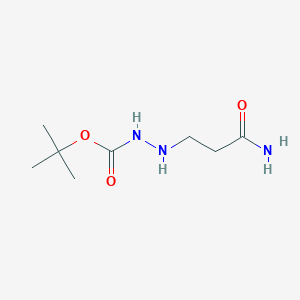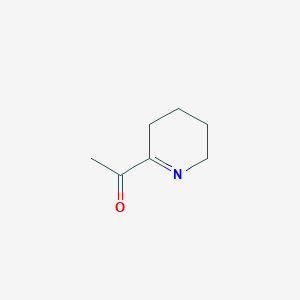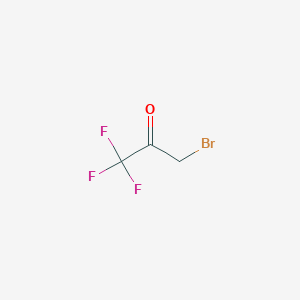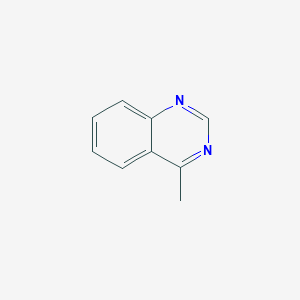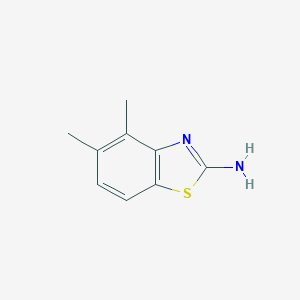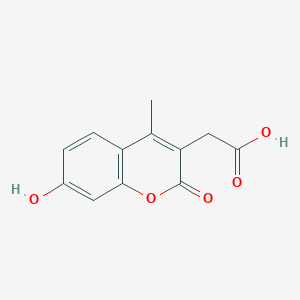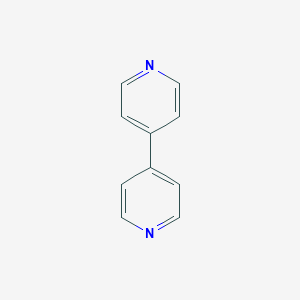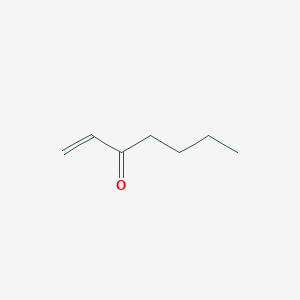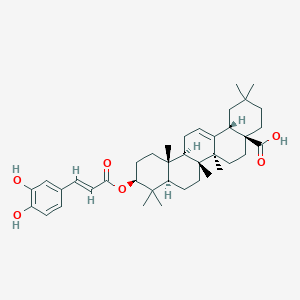
3-O-Caffeoyloleanolic acid
Vue d'ensemble
Description
3-O-Caffeoyloleanolic acid is a compound that is related to caffeic acid derivatives, which are known for their biological activities. Although the provided papers do not directly discuss 3-O-Caffeoyloleanolic acid, they do provide insights into similar compounds, such as caffeic acid and its derivatives, which have been studied for their antioxidant, anti-inflammatory, and anticarcinogenic properties . These compounds are synthesized by all plant species and are present in various foods and traditional medicines .
Synthesis Analysis
The synthesis of caffeic acid derivatives can involve various chemical reactions. For instance, a high-yield synthesis of caffeic acid 3,4-dihydroxyphenethyl ester has been achieved through Knoevenagel condensation . Another synthesis method for a related compound, 3-O-caffeoyl-quinide, used p-toluenesulfonic acid as a catalyst via esterification and transesterification . These methods highlight the chemical versatility and the potential for synthesizing various caffeic acid derivatives.
Molecular Structure Analysis
The molecular structure of caffeic acid derivatives is characterized by the presence of free phenolic hydroxyls, a catechol group, and an α,β-unsaturated carboxylic acid chain . The number and position of hydroxyl groups, as well as the presence of a double bond, are crucial for the biological activity of these compounds . The structure of 3,4,5-tri-O-caffeoylquinic acid, for example, allows for specific binding to human serum albumin, which is significant for its enhanced pharmacological activities .
Chemical Reactions Analysis
Caffeic acid derivatives can undergo various chemical reactions. For example, caffeic acid o-quinone (CQ) can react with cyanidin 3-glucoside, leading to degradation products through a coupled oxidation mechanism . Additionally, the interaction of caffeic acid with human serum albumin involves electrostatic interactions, which are significant for the binding process .
Physical and Chemical Properties Analysis
Caffeic acid and its derivatives exhibit significant antioxidant activity, which can be evaluated using various in vitro assays . These compounds can scavenge free radicals, chelate metal ions, and inhibit lipid peroxidation . The physical and chemical properties of these compounds, such as their ability to bind to proteins like human serum albumin, are influenced by their molecular structure and the presence of multiple caffeoyl groups .
Applications De Recherche Scientifique
Anti-inflammatory and Antioxidative Effects
- 3-O-Caffeoyloleanolic Acid in Lung Injury : Huang et al. (2021) reported that 3-O-trans-caffeoyloleanolic acid (COA) demonstrates significant anti-inflammatory effects. In a study focusing on acute lung injury (ALI), COA was found to improve lung injury, reduce inflammation and oxidative stress, and modulate several molecular pathways, indicating its potential therapeutic application in lung injury and related inflammatory diseases (Huang et al., 2021).
Effects on Arthritis
- 3-O-Caffeoylquinic Acid in Arthritis Treatment : Ning et al. (2022) studied the effect of 3-O-caffeoylquinic acid from Periploca forrestii extract on collagen-induced arthritis in rats. The compound showed therapeutic benefits, ameliorating arthritis symptoms and influencing cytokine levels, suggesting its utility in managing arthritis (Ning et al., 2022).
Antioxidative Activities
- Caffeoyl Triterpenes in Pear Fruit Peels : Cho et al. (2013) isolated caffeoyl triterpenes, including 3-O-trans-caffeoyloleanolic acid, from pear fruit peels. These compounds exhibited potent antioxidative activities, suggesting their potential application as natural antioxidants in various industries (Cho et al., 2013).
Therapeutic Properties
- Potential in Cancer Prevention : A study by Kang et al. (2008) on caffeic acid revealed that it possesses anticarcinogenic effects by inhibiting certain kinase activities and suppressing cancer-related gene expression. This indicates the potential of caffeic acid and its derivatives, like 3-O-Caffeoyloleanolic acid, in cancer prevention and treatment (Kang et al., 2008).
Microbial Biosynthesis
- Engineering Bacterial Production of Caffeic Acid : Wang et al. (2017) discussed the engineering of a bacterial platform for the biosynthesis of caffeic acid derived phenethyl esters and amides, highlighting the potential of microbial production methods for compounds like 3-O-Caffeoyloleanolic acid (Wang et al., 2017).
Safety And Hazards
Orientations Futures
The protective effects of 3-O-caffeoyloleanolic acid on acute lung injury have been confirmed . The anti-inflammation and antioxidant effects of COA are mediated through its effects on PI3K/AKT and potentially TLR4 . This suggests that 3-O-caffeoyloleanolic acid could be a potential drug for the treatment of acute lung injury in the future .
Propriétés
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-34(2)18-20-39(33(43)44)21-19-37(6)25(26(39)23-34)10-12-30-36(5)16-15-31(35(3,4)29(36)14-17-38(30,37)7)45-32(42)13-9-24-8-11-27(40)28(41)22-24/h8-11,13,22,26,29-31,40-41H,12,14-21,23H2,1-7H3,(H,43,44)/b13-9+/t26-,29-,30+,31-,36-,37+,38+,39-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEUMHQEAMVIBI-SBXAJAQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-O-Caffeoyloleanolic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
